

# commercial availability and suppliers of 4-(Piperidin-3-yl)benzoic acid

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## Compound of Interest

Compound Name: 4-(Piperidin-3-yl)benzoic acid

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An In-Depth Technical Guide to the Commercial Availability, Sourcing, and Application of **4-(Piperidin-3-yl)benzoic Acid** for Drug Development Professionals

## Authored by a Senior Application Scientist




This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of **4-(Piperidin-3-yl)benzoic acid**, a critical building block in modern medicinal chemistry. We will delve into its chemical identity, distinguish it from key isomers, detail its commercial availability, and outline a robust workflow for its procurement and qualification. The primary focus is to equip scientific teams with the necessary technical and sourcing intelligence to seamlessly integrate this molecule into their research and development pipelines.

## Compound Identification: The Importance of Positional Isomerism

In the context of drug design and synthesis, precise molecular geometry is paramount. **4-(Piperidin-3-yl)benzoic acid** belongs to a family of isomeric compounds that, while structurally similar, can confer vastly different pharmacological and pharmacokinetic properties to a parent molecule. The position of the benzoic acid group on the piperidine ring dictates the three-dimensional vector and rigidity of the scaffold. It is crucial to distinguish **4-(Piperidin-3-yl)benzoic acid** from its more commonly cited isomer, 4-(Piperidin-4-yl)benzoic acid, which is

frequently employed as a semi-rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

A failure to differentiate between these isomers during procurement can lead to significant delays and invalid experimental data. The table below delineates the key identifiers for the most common isomers.

Compound Name	Structure	CAS Number	Molecular Formula	Molecular Weight
4-(Piperidin-3-yl)benzoic acid		889942-43-2[2]	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	205.26 g/mol [2]
4-(Piperidin-3-yl)benzoic acid HCl	(hydrochloride salt)	2044705-22-6	C <sub>12</sub> H <sub>16</sub> ClNO <sub>2</sub>	241.72 g/mol
4-(Piperidin-4-yl)benzoic acid		196204-01-0[3]	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	205.26 g/mol [3]
4-(Piperidin-4-yl)benzoic acid HCl	(hydrochloride salt)	149353-84-4[1]	C <sub>12</sub> H <sub>16</sub> ClNO <sub>2</sub>	241.71 g/mol [1]
4-(Piperidin-1-yl)benzoic acid		22090-24-0[4][5]	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	205.26 g/mol [4] [5]

## Physicochemical and Safety Profile

Understanding the core properties of **4-(Piperidin-3-yl)benzoic acid** is essential for its handling, reaction planning, and formulation.

Property	Value	Source
CAS Number	889942-43-2	[2]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	[2]
Molecular Weight	205.26	[2]
Appearance	White to off-white solid	[6] (by analogy)
Boiling Point	375.7°C at 760 mmHg	[2]
Flash Point	181°C	[2]
Density	1.145 g/cm <sup>3</sup>	[2]
Storage Temperature	2-8°C	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)	[2]

Note: Properties are for the free base unless otherwise specified. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot number being used.

## Commercial Availability and Key Suppliers

**4-(Piperidin-3-yl)benzoic acid** and its hydrochloride salt are available through various chemical suppliers, typically catering to the research and development scale (milligrams to grams). While not as ubiquitous as the 4-substituted isomer, it is accessible for specialized applications.

Supplier	Product Name	CAS Number	Notes
Echemi (Jilin Haofei)	3-(4-CARBOXYPHENYL)P IPERIDINE	889942-43-2	Listed as a manufactory, suggesting potential for larger scale inquiries. <a href="#">[2]</a>
Echemi (HANGZHOU LEAP CHEM)	3-(4-CARBOXYPHENYL)P IPERIDINE	889942-43-2	Supplier listed on the Echemi platform. <a href="#">[2]</a>
Sigma-Aldrich	4-(piperidin-3-yl)benzoic acid hydrochloride	2044705-22-6	Available as the hydrochloride salt, which may offer improved stability and handling.

Note on Related Isomers: For applications requiring a similar but more commercially prevalent scaffold, such as in PROTAC linker design, the 4-substituted isomer is widely available from major suppliers like Sigma-Aldrich[\[1\]](#), LookChem[\[3\]](#), and others.

## Core Application: A Scaffold in Medicinal Chemistry

While benzoic acid and its derivatives are foundational in medicinal chemistry for treating conditions like cancer, the specific utility of the piperidinyl-benzoic acid scaffold has gained significant traction in targeted therapies.[\[7\]](#)[\[8\]](#)

## Linker Technology in Targeted Protein Degradation

The most prominent application for this class of molecules is in the design of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein. The linker connecting these two binding moieties is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

4-(Piperidin-4-yl)benzoic acid is a well-established semi-flexible linker.[\[1\]](#) The piperidine ring introduces a degree of conformational rigidity that can be advantageous for optimizing the 3D

orientation of the degrader and improving drug-like properties.<sup>[1]</sup> The 3-substituted isomer, **4-(Piperidin-3-yl)benzoic acid**, offers an alternative geometric vector, providing a crucial tool for chemists to fine-tune the linker's spatial arrangement in pursuit of optimal degradation efficiency.

Caption: General structure of a PROTAC, highlighting the central role of the linker.

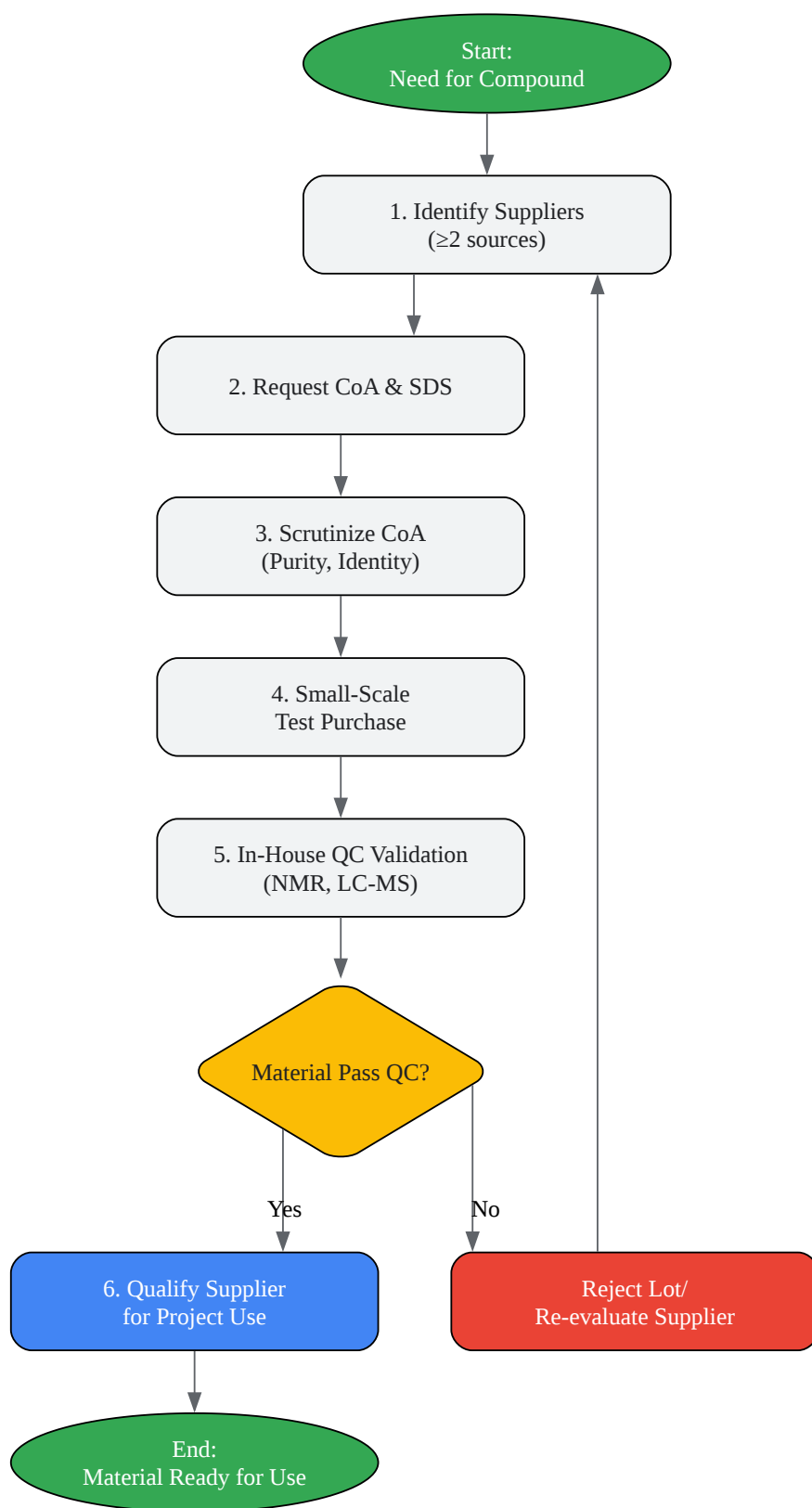
## Procurement and Qualification Workflow for R&D

Sourcing a chemical building block requires a systematic approach to ensure quality and consistency, which are cornerstones of reproducible research. Simply ordering from a catalog is insufficient for cGMP-like or rigorous academic environments.

### Step-by-Step Procurement Protocol:

- **Supplier Identification:** Identify at least two potential suppliers from platforms like Echemi, Chemchart, or major distributors like Sigma-Aldrich.<sup>[2][9]</sup>
- **Documentation Request:** Before purchase, request a Certificate of Analysis (CoA) for a recent lot and the Safety Data Sheet (SDS).
  - **Causality:** The CoA provides evidence of the supplier's quality control (QC) standards, detailing purity (e.g., by HPLC or NMR) and identity confirmation. The SDS is critical for lab safety and risk assessment.<sup>[2]</sup>
- **CoA Review:** Scrutinize the CoA for:
  - **Identity:** Confirmed by <sup>1</sup>H NMR, Mass Spectrometry.
  - **Purity:** HPLC purity should typically be ≥95% for R&D use.<sup>[1]</sup>
  - **Solvent Residue:** Check for significant residual solvents from synthesis.
- **Small-Scale Test Purchase:** Procure a small quantity (1-5g) for initial in-house validation.
- **In-House QC Validation:** This is a non-negotiable step. The incoming material must be independently verified.

- $^1\text{H}$  NMR Spectroscopy: To confirm the structure and check for organic impurities. The substitution pattern (3- vs 4-isomer) can be confirmed by analyzing the aromatic proton splitting patterns.
- LC-MS: To confirm the molecular weight and assess purity.
- Solubility Test: To ensure it behaves as expected in anticipated reaction or formulation solvents.
- Supplier Qualification: If the material passes in-house QC, the supplier is qualified for larger-scale purchases for the specific project.



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Caption: A self-validating workflow for chemical procurement and qualification.

## Synthetic Insights

While end-users in drug development typically purchase such building blocks, understanding their synthesis can provide insights into potential impurities. A patented method for a related compound, 4-piperidyl piperidine, involves multi-step synthesis starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation.<sup>[10]</sup> A synthesis for 4-PIPERIDIN-4-YL-BENZOIC ACID involves a Friedel-Crafts acylation followed by hydrolysis and deprotection steps.<sup>[11]</sup> These complex synthetic routes underscore the importance of robust analytical testing by the supplier and the end-user to ensure the final product is free of starting materials and reaction by-products.

## Conclusion

**4-(Piperidin-3-yl)benzoic acid** is an important, commercially available chemical scaffold with direct applications in advanced medicinal chemistry, particularly as a geometric variant for linker design in targeted protein degradation. Its successful integration into a research program hinges on careful differentiation from its isomers, a thorough evaluation of suppliers, and a rigorous, self-validating in-house quality control process. By following the technical guidelines and workflows outlined here, scientific teams can mitigate risks associated with chemical sourcing and accelerate their drug discovery timelines.

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